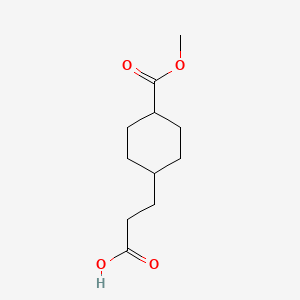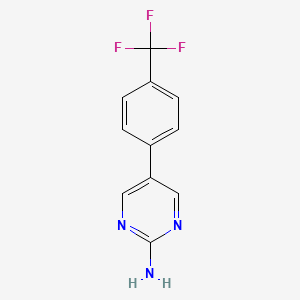![molecular formula C10H7F3N2 B12068434 1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile typically involves the reaction of 5-(trifluoromethyl)-3-pyridinecarboxaldehyde with cyclopropanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(Trifluoromethyl)-3-pyridyl]boronic acid: Similar in structure but contains a boronic acid group instead of a cyclopropane ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Contains a pyrazole ring instead of a pyridine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Contains a triazolo pyrazine ring system .
Uniqueness
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is unique due to the combination of a trifluoromethyl group, a pyridine ring, and a cyclopropane ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C10H7F3N2 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-7(4-15-5-8)9(6-14)1-2-9/h3-5H,1-2H2 |
InChI-Schlüssel |
XGKRRIAYKMPDLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CC(=CN=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)





![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)

![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)
